Methyl tridecanoate

概要

説明

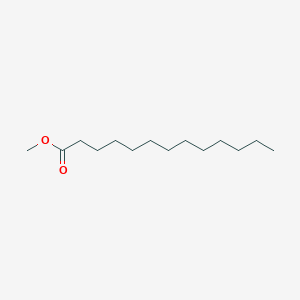

トリデカン酸メチルは、トリデカン酸メチルエステルとしても知られており、分子式C₁₄H₂₈O₂を持つ有機化合物です。トリデカン酸から誘導された脂肪酸メチルエステルです。 この化合物は、バイオディーゼル成分や食品業界での香味剤など、さまざまな産業用途で一般的に使用されています .

準備方法

合成経路と反応条件

トリデカン酸メチルは、トリデカン酸とメタノールのエステル化によって合成できます。この反応は通常、硫酸などの酸触媒を使用して、エステル化プロセスを促進します。 反応条件は一般的に、混合物を約60〜70°Cに加熱し、数時間維持して完全な変換を確保することが含まれます .

工業生産方法

工業設定では、トリデカン酸メチルは同様のエステル化プロセスによって製造されますが、より大規模です。このプロセスには、トリデカン酸とメタノールを反応器に連続的に添加することが含まれ、そこで酸触媒の存在下で混合され、加熱されます。 生成されたトリデカン酸メチルは、次に蒸留によって分離および精製されます .

化学反応の分析

反応の種類

トリデカン酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: トリデカン酸およびその他の酸化生成物に酸化される可能性があります。

還元: トリデカンオールに還元される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

生成される主要な生成物

酸化: トリデカン酸およびその他のカルボン酸。

還元: トリデカンオール。

置換: さまざまな置換エステルおよびアミド.

科学研究アプリケーション

トリデカン酸メチルは、次のようないくつかの科学研究アプリケーションを持っています。

化学: ガスクロマトグラフィーおよび質量分析法の基準物質として使用されます。

生物学: 脂質代謝における役割と細胞膜の構成要素として研究されています。

医学: 薬物送達システムにおける潜在的な用途と生物活性化合物として調査されています。

科学的研究の応用

Analytical Chemistry

Fatty Acid Analysis:

Methyl tridecanoate is frequently utilized in the analysis of fatty acids. It serves as a standard in gas chromatography (GC) for quantifying fatty acid methyl esters (FAMEs) derived from lipids. Its distinctive retention time allows for accurate identification and quantification in complex mixtures. For instance, in a study analyzing a mixture of FAMEs, this compound exhibited a retention time of 32.47 minutes on an Rt-2560 column, facilitating its role as a benchmark for other esters .

Microfluidic Applications:

Recent advancements have introduced microfluidic devices that automate the derivatization of free fatty acids to their corresponding methyl esters. This compound was effectively produced from tridecanoic acid using a microfluidic platform, demonstrating improved efficiency and reduced reagent volumes compared to traditional methods . This application is particularly significant for laboratories handling limited sample volumes.

Biodiesel Production

This compound is also relevant in the production of biodiesel. As a saturated fatty acid methyl ester, it can be derived from renewable sources such as plant oils and animal fats through transesterification processes. The presence of this compound in biodiesel blends enhances fuel properties like cetane number and oxidative stability, making it an attractive component for biofuels .

Pharmaceutical and Nutraceutical Applications

Emerging research indicates potential pharmaceutical applications for this compound due to its presence in various natural products. It has been identified in species like Astragalus mongholicus and Astragalus membranaceus, which are known for their medicinal properties . The compound's structural characteristics suggest it may exhibit bioactive properties that warrant further investigation.

Case Study: Biodiesel Quality Improvement

A study investigated the impact of various FAMEs on biodiesel quality, highlighting that the inclusion of this compound improved the oxidative stability and overall performance of biodiesel blends compared to those lacking this ester. The findings underscore the importance of specific fatty acid profiles in enhancing fuel characteristics .

Case Study: Microfluidic Derivatization Efficiency

In another case study focusing on microfluidic technology, researchers demonstrated that this compound could be efficiently synthesized from free fatty acids with high yields using optimized conditions within a microfluidic device. This advancement promises to streamline analytical processes in laboratories dealing with lipid analysis .

作用機序

トリデカン酸メチルの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。生物系では、細胞膜に組み込まれ、膜の流動性と機能に影響を与える可能性があります。 リパーゼなどの酵素によって代謝されることも可能であり、トリデカン酸およびその他の代謝産物の生成につながります .

類似の化合物との比較

トリデカン酸メチルは、次のような他の脂肪酸メチルエステルと比較できます。

ドデカン酸メチル: 構造は似ていますが、炭素原子が1つ少ないです。

テトラデカン酸メチル: 構造は似ていますが、炭素原子が1つ多いです。

オクタデカン酸メチル: 構造は似ていますが、炭素原子が4つ多いです。

独自性

トリデカン酸メチルは、その特定の鎖長のために独特であり、その物理的および化学的特性に影響を与えます。 融点は5.5°C、沸点は4 mmHgで131°Cであり、特定の産業用途に適しています .

類似化合物との比較

Methyl tridecanoate can be compared with other fatty acid methyl esters, such as:

Methyl dodecanoate: Similar in structure but with one less carbon atom.

Methyl tetradecanoate: Similar in structure but with one more carbon atom.

Methyl octadecanoate: Similar in structure but with four more carbon atoms.

Uniqueness

This compound is unique due to its specific chain length, which affects its physical and chemical properties. It has a melting point of 5.5°C and a boiling point of 131°C at 4 mmHg, making it suitable for specific industrial applications .

生物活性

Methyl tridecanoate, a fatty acid methyl ester (FAME) with the chemical formula CHO, is derived from tridecanoic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a straight-chain structure typical of fatty acid methyl esters. Its structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 228.37 g/mol

- CAS Number: 544-63-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives. A significant study reported that tridecanoic acid methyl ester (TAME), which includes this compound, exhibits strong antibacterial activity against various pathogenic bacteria including Escherichia coli and Salmonella enterica.

- Mechanism of Action: The compound disrupts bacterial cell morphology, leading to cell lysis. It has been shown to cause significant extracellular leakage in bacterial cells at concentrations of 375 µg/ml for E. faecalis and 750 µg/ml for S. enterica .

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Concentration (µg/ml) | Observed Effect |

|---|---|---|

| E. coli | 375 | Cell lysis and morphological changes |

| E. faecalis | 375 | Significant extracellular leakage |

| S. enterica | 750 | Cell rupture |

Synergistic Effects with Antibiotics

This compound has demonstrated synergistic effects when combined with traditional antibiotics such as ampicillin. In vitro studies showed enhanced antibacterial activity against resistant strains when TAME was used in conjunction with these antibiotics . This suggests potential applications in treating antibiotic-resistant infections.

Study on Gastrointestinal Pathogens

A study focused on the antibacterial properties of TAME against gastrointestinal pathogens revealed promising results. The study utilized standard agar-well diffusion methods to assess the antibacterial activity and confirmed that TAME significantly inhibited the growth of multiple bacterial strains .

- Study Design: The researchers incubated bacterial cultures with varying concentrations of TAME and measured growth inhibition through colony-forming unit (CFU) counts.

Table 2: Inhibition Zones Observed in Agar Diffusion Tests

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|

| E. coli | 20 | 500 |

| S. aureus | 15 | 500 |

| Salmonella enterica | 18 | 750 |

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding affinity of this compound to bacterial proteins such as DNA gyrase B. These studies indicated strong binding interactions, suggesting that this compound may interfere with essential bacterial processes .

特性

IUPAC Name |

methyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 | |

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。